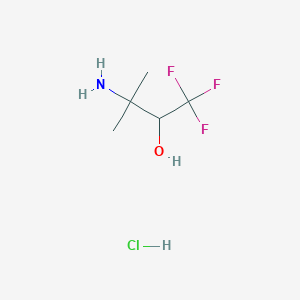

3-Amino-1,1,1-trifluoro-3-methylbutan-2-ol hydrochloride

Description

3-Amino-1,1,1-trifluoro-3-methylbutan-2-ol hydrochloride is a fluorinated amino alcohol hydrochloride derivative.

Properties

IUPAC Name |

3-amino-1,1,1-trifluoro-3-methylbutan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F3NO.ClH/c1-4(2,9)3(10)5(6,7)8;/h3,10H,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPXDWNFLDMHVIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(F)(F)F)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156990-55-5 | |

| Record name | 3-amino-1,1,1-trifluoro-3-methylbutan-2-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 3-Amino-1,1,1-trifluoro-3-methylbutan-2-ol hydrochloride can be achieved through several methods. One common synthetic route involves the reaction of ammonia with 3-fluoropropanal . The specific conditions and methods can be adjusted based on the desired yield and purity. Industrial production methods often involve optimizing reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

3-Amino-1,1,1-trifluoro-3-methylbutan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form different amine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the reaction conditions and the reagents used.

Scientific Research Applications

Synthetic Applications

1.1 Peptide Synthesis

3-Amino-1,1,1-trifluoro-3-methylbutan-2-ol hydrochloride serves as an effective building block in peptide synthesis. Its incorporation into peptides can enhance stability and bioactivity due to the presence of the trifluoromethyl group, which can influence the electronic properties of the peptide backbone . This compound has been noted for its high yield in peptide synthesis protocols, making it a valuable reagent in the development of peptide-based therapeutics.

1.2 Organocatalysis

The compound has been explored for its potential as an organocatalyst. The presence of the amino and hydroxyl groups allows it to participate in various catalytic cycles, facilitating reactions such as asymmetric synthesis and the formation of complex organic molecules . Its ability to stabilize transition states through hydrogen bonding interactions enhances reaction rates and selectivity.

2.1 Antiviral and Antimicrobial Properties

Research indicates that β-amino-α-trifluoromethyl alcohols, including 3-amino-1,1,1-trifluoro-3-methylbutan-2-ol hydrochloride, exhibit promising antiviral and antimicrobial activities. These compounds have been studied for their ability to inhibit viral replication and bacterial growth, potentially serving as lead compounds for drug development .

2.2 Drug Development

The structural features of this compound make it a candidate for drug design, particularly in developing agents targeting specific biological pathways. The trifluoromethyl group can enhance lipophilicity and metabolic stability, which are desirable traits in pharmaceutical compounds .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-Amino-1,1,1-trifluoro-3-methylbutan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a base in organic reactions, facilitating the formation of various products. Its unique structure allows it to participate in a range of chemical reactions, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

3-Amino-1,1-difluoropropan-2-ol Hydrochloride (CAS 1785058-84-5)

- Structural Differences : Lacks one fluorine atom compared to the target compound and has a shorter carbon chain (propan-2-ol vs. butan-2-ol).

- Molecular Weight : 147.55 g/mol (vs. ~209.6 g/mol estimated for the target compound).

- Applications: Used as an intermediate or drug impurity in non-medical research, suggesting similar roles in synthetic chemistry .

- Safety: Requires protective gear (gloves, masks) during handling, a common requirement for amino alcohol hydrochlorides .

(2S,3S)-3-Amino-1,1,1-trifluoro-4-methyl-pentan-2-ol Hydrochloride

- Structural Differences : Features a longer carbon chain (pentan-2-ol vs. butan-2-ol) and an additional methyl group at the 4-position.

3-Amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)propan-2-ol Hydrochloride (CAS 1210519-48-4)

- Structural Differences : Incorporates a 1-methylimidazole moiety, introducing a heterocyclic aromatic ring.

- Molecular Formula : C₇H₁₁ClF₃N₃O (MW 245.63 g/mol).

- Implications : The imidazole group could enable hydrogen bonding or metal coordination, expanding utility in catalysis or medicinal chemistry .

1-Amino-3,3-dimethylbutan-2-one Hydrochloride (CAS 33119-72-1)

- Functional Group Difference : Replaces the alcohol (-OH) with a ketone (=O), altering reactivity.

- Implications : The ketone group increases electrophilicity, making it prone to nucleophilic attacks (e.g., in Schiff base formation). This contrasts with the alcohol’s nucleophilic character in the target compound .

3-Amino-1,4-diphenylazetidin-2-one Hydrochloride

- Structural Differences : Contains a β-lactam (azetidin-2-one) core with phenyl substituents.

Biological Activity

3-Amino-1,1,1-trifluoro-3-methylbutan-2-ol hydrochloride (CAS No. 137301-93-0) is a fluorinated amino alcohol that has garnered interest in various fields including medicinal chemistry and materials science. Its unique trifluoromethyl group and amino functionality suggest potential biological activities that merit detailed examination.

- Molecular Formula : CHFNO

- Molecular Weight : 157.13 g/mol

- CAS Number : 137301-93-0

The biological activity of 3-Amino-1,1,1-trifluoro-3-methylbutan-2-ol hydrochloride is primarily attributed to its interactions with various molecular targets. The compound's amino and trifluoromethyl groups enhance its reactivity and binding affinity to biological molecules, potentially influencing enzyme activity and receptor interactions.

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary studies suggest that 3-Amino-1,1,1-trifluoro-3-methylbutan-2-ol hydrochloride may exhibit moderate cytotoxic effects in certain cancer cell lines. The compound's structure suggests it could interfere with cellular processes such as protein synthesis or cell division.

Neuropharmacological Effects

Given its structural similarity to known neuroactive compounds, there is potential for 3-Amino-1,1,1-trifluoro-3-methylbutan-2-ol hydrochloride to interact with neurotransmitter systems. Investigations into its effects on GABAergic or glutamatergic pathways could reveal therapeutic applications in treating neurological disorders.

Case Studies and Research Findings

Several studies have investigated the biological activities of fluorinated amino alcohols. Below is a summary table of relevant findings:

Q & A

Q. What are the common synthetic routes for 3-Amino-1,1,1-trifluoro-3-methylbutan-2-ol hydrochloride?

A widely reported method involves catalytic hydrogenation of a nitro precursor using 10% Pd/C under a hydrogen atmosphere (4 bar) in ethanol. After reduction, the product is treated with ethanolic hydrochloric acid to form the hydrochloride salt, followed by precipitation with ether . Another approach employs photoredox catalysis for stereoselective synthesis, yielding a chiral product confirmed by HRMS (305.1235 [M]⁺) and NMR analysis .

Q. Which analytical techniques are essential for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H NMR in d⁶-DMSO reveals resonances for the amino group (δ 8.06–8.22 ppm) and stereochemical features (e.g., splitting patterns for methyl groups) .

- High-Resolution Mass Spectrometry (HRMS) : Used to confirm molecular mass (e.g., calculated 305.1233, observed 305.1235 for the (3S)-isomer) .

- Infrared Spectroscopy (IR) : Peaks at 3327 cm⁻¹ (N-H stretch) and 1262 cm⁻¹ (C-F vibrations) provide functional group confirmation .

Q. What are the solubility and stability considerations for this compound?

The hydrochloride salt is soluble in polar aprotic solvents like DMSO (as indicated by NMR studies) and ethanol, but precipitates in ether . Stability studies should assess hygroscopicity and decomposition under acidic/basic conditions, as tertiary amino alcohols are prone to oxidation.

Advanced Research Questions

Q. How can researchers address challenges in crystallizing this compound for structural analysis?

Crystallization difficulties arise from conformational flexibility and fluorine’s low electron density. Strategies include:

Q. What strategies resolve diastereomers formed during synthesis?

Diastereomeric mixtures (e.g., (3S)- and (3R)-isomers) can be separated via:

- Chiral Chromatography : Use amylose- or cellulose-based columns with hexane/ethanol gradients.

- Recrystallization : Exploit differential solubility in ethanol/ether mixtures .

Q. How should conflicting NMR data from different synthesis batches be interpreted?

Discrepancies in splitting patterns (e.g., methyl group doublets) may stem from:

Q. What mechanistic insights can be derived from spectroscopic data in photoredox synthesis?

HRMS and ¹H NMR data support a radical-mediated mechanism. For example, the absence of byproducts in HRMS ([M]⁺ = 305.1235) confirms high selectivity, while coupling constants in NMR (e.g., J = 4.8 Hz for methyl groups) indicate stereochemical control via catalyst design .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.